molecular formula C7H3BrClIN2 B1520439 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine CAS No. 1221791-77-0

3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine

Cat. No.: B1520439
CAS No.: 1221791-77-0
M. Wt: 357.37 g/mol
InChI Key: NOBLVPYZQVLTTD-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H3BrClIN2 and its molecular weight is 357.37 g/mol. The purity is usually 95%.
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Biological Activity

3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine (BCI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

BCI is characterized by the presence of bromine, chlorine, and iodine substituents on the imidazo[1,2-a]pyridine core. Its chemical formula is C7H4BrClINC_7H_4BrClI_N, with a molecular weight of approximately 295.37 g/mol. The unique arrangement of halogens contributes to its reactivity and biological activity.

Anticancer Properties

BCI has been studied for its potential as an anticancer agent. A study evaluated various imidazo[1,2-a]pyridine derivatives for their inhibitory effects on FLT3-ITD kinase, a target in acute myeloid leukemia (AML). BCI demonstrated significant inhibition against this kinase, suggesting its potential as a therapeutic agent in treating AML .

Table 1: Inhibitory Activity of BCI and Related Compounds Against FLT3-ITD Kinase

CompoundIC50 (µM)Activity
This compound45Moderate
Other analogsVariesHigh to Moderate

Antimicrobial Activity

In another study, BCI was evaluated for its antimicrobial properties against various bacterial strains. Results indicated that BCI exhibited moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

Table 2: Antimicrobial Activity of BCI

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Bacillus subtilis12
Escherichia coli10

The mechanism by which BCI exerts its biological effects is multifaceted. It is believed to interact with specific enzymes and receptors involved in cell signaling pathways. For instance, the inhibition of FLT3-ITD kinase leads to reduced cell proliferation in cancer cells . Additionally, BCI's structural features allow it to participate in hydrogen bonding and π-π interactions with target proteins.

Study on Cytotoxicity

A cytotoxicity assay was conducted using human cervical carcinoma HeLa cells to determine the half-maximal inhibitory concentration (IC50) of BCI. The results indicated an IC50 value of approximately 150 µM, demonstrating significant cytotoxic effects .

Table 3: Cytotoxicity Results for BCI

CompoundCell LineIC50 (µM)
This compoundHeLa150
Control (e.g., Doxorubicin)HeLa10

Properties

IUPAC Name

3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBLVPYZQVLTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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